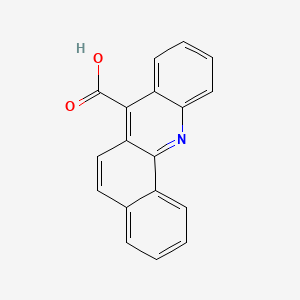

Benz(c)acridine-7-carboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

34623-43-3 |

|---|---|

Molecular Formula |

C18H11NO2 |

Molecular Weight |

273.3 g/mol |

IUPAC Name |

benzo[c]acridine-7-carboxylic acid |

InChI |

InChI=1S/C18H11NO2/c20-18(21)16-13-7-3-4-8-15(13)19-17-12-6-2-1-5-11(12)9-10-14(16)17/h1-10H,(H,20,21) |

InChI Key |

WFYWIVLSNRSHRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benz C Acridine 7 Carboxylic Acid

Classical Synthetic Approaches to the Benz(c)acridine Core and its 7-Carboxylic Acid Functionality

Traditional methods for synthesizing the benz(c)acridine framework often involve multi-step sequences and well-established named reactions. These approaches, while sometimes lacking in efficiency compared to modern methods, have laid the foundation for the synthesis of these important compounds.

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids, which involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net The reaction mechanism begins with the hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This is followed by condensation with a ketone or aldehyde to form an imine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org

While the Pfitzinger reaction itself directly produces quinolines, analogous condensation strategies can be envisioned for the synthesis of the larger benz(c)acridine system. These strategies would involve the condensation of a suitably functionalized naphthalene (B1677914) derivative with a component that provides the third and fourth rings of the benz(c)acridine core, along with the carboxylic acid functionality. For instance, a reaction analogous to the Friedländer synthesis, which condenses an o-aminobenzaldehyde or ketone with a compound containing an α-methylene group, could be adapted to form the benz(c)acridine ring system. wikipedia.org

The synthesis of benz(c)acridine-7-carboxylic acid has been achieved through various multi-step sequences. These routes often involve the construction of the benz(c)acridine core followed by the introduction or modification of the substituent at the 7-position.

One documented method involves the oxidation of a 7-methylbenz[c]acridine precursor. The oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate. Another approach is the hydrolysis of a 7-cyanoacridine derivative. The cyano group can be converted to a carboxylic acid through acid-catalyzed hydrolysis, for example, by refluxing with 6M HCl.

A more elaborate multi-step synthesis might start from simpler aromatic precursors, building the benz(c)acridine skeleton through a series of reactions such as the Bernthsen acridine (B1665455) synthesis, which involves heating a diarylamine with a carboxylic acid in the presence of zinc chloride. wikipedia.org Subsequent functional group manipulations would then be required to introduce the carboxylic acid at the 7-position.

Advanced Synthetic Protocols for this compound

Modern synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for the construction of complex molecules like this compound. These advanced protocols include the use of novel catalytic systems and the application of green chemistry principles.

A variety of catalytic systems have been employed to facilitate the synthesis of benz(c)acridine derivatives. These catalysts often enable milder reaction conditions, higher yields, and greater selectivity.

One notable example is the use of sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous acid catalyst, for the one-pot synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives. scielo.org.mxredalyc.org This reaction proceeds via a three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone under solvent-free conditions. scielo.org.mx To synthesize this compound using this method, a 4-carboxybenzaldehyde or a protected analogue could be used as the aldehyde component.

Another effective catalyst is a magnetic dendritic catalyst, Fe3O4@SiO2@TAD-G2-SO3H, which has been used for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives in a water/ethanol solvent system. nih.gov The catalyst is easily recoverable using a magnetic field, making the process more sustainable. nih.gov Other catalysts reported for the synthesis of the benz(c)acridine core include poly(4-vinylpyridinum) trinitromethanide and stannous chloride dihydrate under ultrasonic irradiation. researchgate.netresearchgate.net

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| SBA-Pr-SO3H | Aromatic aldehyde, 1-naphthylamine, dimedone | Nanoporous, solvent-free conditions, reusable | scielo.org.mxredalyc.org |

| Fe3O4@SiO2@TAD-G2-SO3H | Aromatic aldehyde, 1-naphthylamine, dimedone or 1,3-indanedione | Magnetic, reusable, mild conditions | nih.gov |

| Poly(4-vinylpyridinum) trinitromethanide | Aromatic aldehydes, dimedone, 1-naphthylamine | Heterogeneous, high yields, mild conditions | researchgate.net |

| SnCl2 · 2H2O | Aromatic aldehydes, 1-naphthylamine, 5,5-dimethylcyclohexane-1,3-dione | Ultrasonic irradiation, short reaction times | researchgate.net |

The principles of green chemistry are increasingly being applied to the synthesis of acridine and its derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, catalysts, and energy sources.

For the synthesis of acridine sulfonamide derivatives, water has been used as a green solvent with sulfuric acid as an environmentally friendly catalyst. rsc.org Microwave-assisted synthesis has also emerged as a green method, offering advantages such as faster reaction times, higher yields, and often solvent-free conditions. rsc.orgrsc.org For instance, the synthesis of acridine derivatives has been achieved using a Co/C catalyst derived from rice husks with microwave assistance in water. rsc.org These green methodologies could be adapted for the synthesis of this compound, for example, by using a water-soluble catalyst or performing the key condensation step under microwave irradiation.

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. mdpi.com Several one-pot, three-component reactions have been developed for the synthesis of tetrahydrobenzo[c]acridin-8(9H)-one derivatives, which are valuable precursors to benz(c)acridines. scielo.org.mxnih.gov

These reactions typically involve the condensation of an aromatic aldehyde, an amine (like 1-naphthylamine), and a C-H activated carbonyl compound (such as dimedone or 1,3-indanedione). scielo.org.mxnih.gov The use of a catalyst, such as p-toluenesulfonic acid, can facilitate these transformations. rsc.org A domino protocol has been developed for the synthesis of 7-arylbenzo[c]acridine-5,6-diones by reacting 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and aromatic amines. rsc.org By selecting an aldehyde bearing a carboxylic acid group or a precursor that can be readily converted to one, these MCRs could provide a convergent and efficient route to this compound.

| Reaction Type | Components | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| One-pot, three-component | Aromatic aldehyde, 1-naphthylamine, dimedone | Tetrahydrobenzo[c]acridin-8(9H)-one | High efficiency, atom economy | scielo.org.mx |

| One-pot, three-component | Aromatic aldehyde, 1-naphthylamine, 1,3-indanedione | Benzo[h]indeno[1,2-b]quinoline-8-one | Operational simplicity, high yields | nih.gov |

| One-pot domino protocol | 2-Hydroxynaphthalene-1,4-dione, aromatic aldehydes, aromatic amines | 7-Arylbenzo[c]acridine-5,6-dione | Novel nucleus formation, solvent-dependent mechanism | rsc.org |

Derivatization Strategies for this compound

The core structure of this compound serves as a versatile scaffold for chemical modification. Derivatization strategies primarily target two main areas: the carboxylic acid group at position 7 and the fused aromatic ring system. These modifications are crucial for modulating the compound's physicochemical properties and exploring its potential in various chemical applications.

The carboxylic acid moiety is a prime site for derivatization through common organic reactions such as esterification and amidation. These transformations convert the polar carboxylic acid into less polar ester or amide functional groups, which can alter solubility, stability, and intermolecular interactions.

Esterification: The conversion of this compound to its corresponding esters can be achieved using standard acid-catalyzed esterification with an alcohol or by conversion to a more reactive acyl chloride intermediate. For instance, acridine-9-carboxylic acid, a structurally related compound, is converted to its acyl chloride by refluxing in thionyl chloride. cardiff.ac.uk This reactive intermediate can then be treated with a desired alcohol or phenol (B47542) to yield the corresponding ester. cardiff.ac.uk This method is directly applicable to the synthesis of this compound esters.

Amidation: The formation of amides from the carboxylic acid group is another key transformation. Direct amidation can be catalyzed by various reagents under specific conditions. Boric acid has been identified as an effective and environmentally friendly catalyst for the direct condensation of carboxylic acids and amines. orgsyn.org This method is noted for preserving the integrity of stereocenters in the starting materials. orgsyn.org Other catalytic systems, such as those employing niobium pentoxide (Nb₂O₅) or copper salts, have also been developed for the amidation of a wide range of carboxylic acids. beilstein-journals.orgresearchgate.net These methods offer pathways to synthesize a diverse library of amide derivatives of this compound, potentially coupling it with various amines to introduce new functionalities.

Table 1: Selected Reagents for Esterification and Amidation of Carboxylic Acids

| Transformation | Reagent/Catalyst | Conditions | Notes |

|---|---|---|---|

| Esterification | Thionyl Chloride followed by Alcohol/Phenol | Reflux, then reaction with alcohol | Creates a reactive acyl chloride intermediate. cardiff.ac.uk |

| Amidation | Boric Acid | Thermal, often in a dehydrating solvent | Green and inexpensive catalyst; preserves stereochemistry. orgsyn.org |

| Amidation | Niobium Pentoxide (Nb₂O₅) | High temperature | Heterogeneous catalyst that is reusable and base-tolerant. researchgate.net |

| Amidation | Copper(I) Bromide (CuBr) / Pyridine (B92270) | 130 °C under O₂ | Facilitates oxidative direct amidation with azoles. beilstein-journals.org |

Introducing various functional groups onto the aromatic core of the benz(c)acridine system is a primary strategy for creating structural diversity. Substituents can be incorporated either by using appropriately substituted starting materials in the initial synthesis of the ring system or by direct modification of the pre-formed benz(c)acridine skeleton.

One-pot synthesis methods, such as the three-component condensation of an aromatic aldehyde, 1-naphthylamine, and dimedone, allow for the introduction of substituents present on the aromatic aldehyde starting material. scielo.org.mx This provides a direct route to derivatives with functional groups on the phenyl ring fused to the acridine core. Research has reported the synthesis of various substituted benz[c]acridines, including:

Methyl derivatives , such as 7,9-dimethylbenz[c]acridine. epa.gov

Methoxy and Acetoxy derivatives , exemplified by 3-methoxy-7-methylbenz[c]acridine and 4-acetoxy-7-methylbenz[c]acridine. nih.gov

Fluorinated derivatives , which have been noted for their biological activity against murine leukemia.

The synthesis of these compounds demonstrates that the benz(c)acridine core is tolerant to a range of functional groups, enabling the systematic exploration of structure-activity relationships.

Table 2: Examples of Substituted Benz(c)acridine Derivatives

| Compound Name | Substituent(s) | Reference(s) |

|---|---|---|

| 7,9-Dimethylbenz[c]acridine | 7-Methyl, 9-Methyl | epa.gov |

| 3-Methoxy-7-methylbenz[c]acridine | 3-Methoxy, 7-Methyl | nih.gov |

| 4-Acetoxy-7-methylbenz[c]acridine | 4-Acetoxy, 7-Methyl | nih.gov |

| Fluorinated benz[c]acridine (B1195844) derivatives | Fluorine |

A sophisticated derivatization strategy involves linking this compound or its analogs to other molecules, including those with known biological activity, to create hybrid structures. This approach aims to combine the properties of both parent molecules, potentially leading to novel functionalities.

A notable example is the synthesis of platinum-acridine hybrid agents. nih.gov In this work, acridine derivatives containing a carboxylic acid ester group were synthesized and chelated to a platinum(II) center. nih.gov The ester moiety can undergo platinum-mediated hydrolysis, suggesting a potential release mechanism. nih.gov This creates a complex molecule that combines the DNA-intercalating ability of the acridine ring with the DNA-crosslinking properties of platinum, a strategy employed in the design of anticancer agents. nih.gov

Another example involves the creation of hybrid molecules with carboranes. The synthesis of m-carborane-C-carboxylic acid esters of hexahydrobenzo[a]acridine has been demonstrated, linking the polycyclic aromatic system to a boron cluster via an ester linkage. researchgate.net While this example uses a benzo[a]acridine isomer, the synthetic principle is applicable to benz[c]acridine-7-carboxylic acid, showcasing a method to create conjugates with inorganic moieties.

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving stereochemical control and regioselectivity is fundamental in the synthesis of complex organic molecules like this compound and its derivatives.

Regioselectivity , or the control of the position of chemical bond formation, is often dictated by the chosen synthetic route. For example, in the Ullmann coupling-cyclization strategy, the final position of the carboxylic acid group is predetermined by the specific reactants used, such as the coupling of a 7-bromoacridine intermediate with a carboxylate-bearing aryl halide. Similarly, multicomponent reactions, like the condensation of 1-naphthylamine, dimedone, and a specific aromatic aldehyde, provide high regioselectivity in the formation of the benzo[c]acridine core. scielo.org.mx The metabolism of benz[c]acridine also shows regioselectivity, with different sites on the aromatic core (K-region vs. non-K-region) being oxidized depending on the enzymatic conditions. nih.gov

Stereochemical control refers to the control over the three-dimensional arrangement of atoms. While the core benz(c)acridine ring system is planar, the introduction of substituents or the synthesis of reduced derivatives (like dihydrobenz[c]acridines) can create stereocenters. In derivatization reactions, preserving existing stereochemistry is often crucial. For instance, boric acid-catalyzed amidation reactions have been shown to proceed without causing epimerization at existing stereogenic centers in either the carboxylic acid or the amine partner. orgsyn.org In reactions involving the formation of new stereocenters, such as the oxidation of a double bond to an epoxide, understanding the conformational preferences of the molecule can help explain and predict the stereochemical outcome. nih.gov

Spectroscopic and Structural Elucidation of Benz C Acridine 7 Carboxylic Acid and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the intermolecular forces within benz(c)acridine-7-carboxylic acid. The presence of the carboxylic acid group, in particular, gives rise to characteristic vibrational modes.

The stretching vibration of the carbonyl group (C=O) in carboxylic acids typically appears in the range of 1730–1700 cm⁻¹ for saturated compounds and 1710–1680 cm⁻¹ for aromatic ones due to conjugation. spectroscopyonline.com The hydroxyl (O-H) stretching vibration of the carboxylic acid is characterized by a very broad absorption band extending from 3500 to 2500 cm⁻¹, a result of strong hydrogen bonding. spectroscopyonline.com Another key feature is the C-O stretching vibration, which is generally observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com The out-of-plane O-H wagging band, found between 960 and 900 cm⁻¹, is also a diagnostically useful, broad peak. spectroscopyonline.com

In the context of this compound, the aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ region, while the aromatic C-C stretching vibrations typically produce bands in the 1625–1430 cm⁻¹ range. mdpi.com The specific frequencies of these vibrations can be influenced by the fused aromatic ring system and the presence of the carboxylic acid substituent.

The formation of intermolecular hydrogen bonds, particularly the dimerization of carboxylic acids, significantly influences the vibrational spectra. This is most evident in the broadness of the O-H stretching band. spectroscopyonline.com Studies on similar aromatic carboxylic acids have shown that the intermolecular interactions are defined by the nature and position of substituents on the benzene (B151609) ring. researchgate.net

A comprehensive assignment of the infrared and Raman spectra can be achieved by comparing experimental data with theoretical calculations, such as those based on ab initio methods. rsc.org This comparison is crucial for identifying centrosymmetric aggregates like cyclic dimers, which have distinct signatures in IR and Raman spectra. psu.eduresearchgate.net

Table 1: Characteristic Infrared Absorption Frequencies for Carboxylic Acids

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes |

| O-H | Stretch | 3500–2500 | Broad, due to hydrogen bonding |

| C-H | Aromatic Stretch | 3100–3000 | |

| C=O | Stretch (Aromatic) | 1710–1680 | Position sensitive to conjugation |

| C-C | Aromatic Stretch | 1625–1430 | |

| C-O | Stretch | 1320–1210 | |

| O-H | Wag (Out-of-plane) | 960–900 | Broad |

Data compiled from multiple sources. spectroscopyonline.commdpi.com

Electronic Absorption and Fluorescence Spectroscopy of this compound

Electronic spectroscopy provides valuable information about the electronic transitions, energy levels, and photophysical properties of this compound.

The electronic absorption spectra of acridine (B1665455) derivatives, including this compound, are characterized by vibronic transitions. researchgate.net The absorption bands in the visible and ultraviolet regions correspond to the promotion of electrons from the ground state to various excited states. The specific wavelengths of these transitions are determined by the extent of the π-conjugated system and the nature of the substituents. The introduction of the carboxylic acid group can influence the energy levels of the molecular orbitals involved in these transitions.

The surrounding solvent can significantly impact the optical properties of molecules like this compound. Changes in solvent polarity can lead to shifts in the absorption and fluorescence maxima (solvatochromism). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also sensitive to the solvent environment. For similar acridine dyes, studies have shown that the acid-base properties in different solvents play a crucial role. researchgate.net The carboxylic acid group enhances solubility and can participate in specific interactions with solvent molecules, further influencing the photophysical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR, the aromatic protons would appear as a complex pattern of signals in the downfield region of the spectrum. The exact chemical shifts and coupling constants would depend on their position within the fused ring system and the electronic effects of the nitrogen atom and the carboxylic acid group. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift.

In ¹³C NMR, distinct signals would be observed for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position. The chemical shifts of the aromatic carbons would provide further confirmation of the connectivity and substitution pattern of the benz(c)acridine core. For example, in pyridine-2-carboxylic acid hydrazide, the carbon atoms of the pyridine (B92270) ring and the carbonyl group show distinct resonances. chemicalbook.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₈H₁₁NO₂), the expected exact molecular weight is 273.08 g/mol . nih.gov

Under mass spectrometric conditions, the molecule will ionize and may subsequently fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can help to confirm the structure. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and carbon monoxide (CO) or carbon dioxide (CO₂). The stable polycyclic aromatic core of the benz(c)acridine moiety would likely be a prominent ion in the mass spectrum. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Spectroscopic Data

The elucidation of the structure of this compound and its derivatives relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimental spectra for the parent compound is not widely published, the characteristic spectral features of related compounds and functional groups provide a strong basis for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a complex aromatic system like this compound is expected to show a series of signals in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants of these protons would be highly dependent on their position on the fused ring system. For example, in a related 3'-acetamido-[1,1'-biphenyl]-2-carboxylic acid, the aromatic protons appear as multiplets in the range of δ 6.94-7.70 ppm. rsc.org The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, a characteristic feature of carboxylic acids. youtube.com

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon framework. The carbonyl carbon of the carboxylic acid group is expected to resonate in the region of δ 165-185 ppm. libretexts.org The aromatic carbons would produce a cluster of signals between δ 120-150 ppm. For instance, in a related heterocyclic compound, the aromatic carbons were observed in the range of δ 113.6-160.9 ppm. rsc.org The specific chemical shifts would be influenced by the nitrogen atom in the acridine ring and the substitution pattern.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| ¹H | > 10 | Carboxylic acid proton (broad singlet) |

| ¹H | 7.0 - 9.0 | Aromatic protons (multiplets) |

| ¹³C | 165 - 185 | Carbonyl carbon |

| ¹³C | 120 - 150 | Aromatic carbons |

| This table presents expected NMR chemical shift ranges for this compound based on typical values for similar functional groups and aromatic systems. |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹. spectroscopyonline.compressbooks.pub The presence of conjugation with the aromatic system might shift this band to a slightly lower wavenumber. Additionally, C=C and C=N stretching vibrations from the aromatic rings are expected in the 1450-1650 cm⁻¹ region. For a related compound, an IR absorption at 1730 cm⁻¹ was attributed to the carbonyl group. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500 - 3300 | Broad, Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong, Sharp |

| C=C and C=N stretch (aromatic) | 1450 - 1650 | Medium to Strong |

| This table summarizes the expected characteristic infrared absorption bands for this compound. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₈H₁₁NO₂), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 273.29. nih.gov Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). The fragmentation of the stable benz(c)acridine ring system would likely require higher energy and result in characteristic aromatic fragments. The mass spectrum of the closely related Benz[c]acridine (B1195844) (C₁₇H₁₁N, MW 229.28) shows a prominent molecular ion peak, as expected for a stable aromatic compound. nist.gov

| Ion | Expected m/z | Identity |

| [M]⁺ | 273 | Molecular Ion |

| [M-OH]⁺ | 256 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 228 | Loss of carboxyl radical |

| This table outlines the expected major peaks in the mass spectrum of this compound. |

Computational Chemistry and Theoretical Investigations of Benz C Acridine 7 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer deep insights into the intrinsic electronic properties of molecules, which govern their reactivity and interactions. For the benz(c)acridine framework, these methods have been instrumental in correlating electronic structure with biological outcomes like carcinogenicity.

Hückel Molecular Orbital (HMO) theory and its more advanced variant, the McLachlan-HMO method, have been applied to study the electronic properties of benz(c)acridine derivatives. These methods focus on the π-electron systems, which are critical in polycyclic aromatic hydrocarbons.

A key study investigated a series of 13 benz(c)acridine derivatives, some of which were known carcinogens while others were inactive. nih.gov Using both HMO and McLachlan-HMO methods, researchers calculated the distribution of π-electron spin density in the radical cations of these molecules. The calculations revealed a significant correlation: all the carcinogenic compounds were found to have an elevated π-spin density at the 12th position, which is the nitrogen atom in the acridine (B1665455) ring system. nih.gov This was in stark contrast to the noncarcinogenic compounds in the same series. nih.gov This finding suggests that the electronic environment of the nitrogen atom is a critical determinant of the molecule's carcinogenic potential, possibly by influencing its metabolic activation or interaction with biological macromolecules.

Table 1: Correlation of Carcinogenicity and Calculated π-Spin Density in Benz(c)acridines nih.gov

| Compound Type | Key Structural Feature | Theoretical Finding |

|---|---|---|

| Carcinogenic Benz(c)acridines | e.g., 7-methylbenz[c]acridine and its di- and tri-methyl derivatives | Elevated π-spin density at the N-12 atom |

This interactive table summarizes findings from a study on 13 different benz[c]acridine (B1195844) derivatives.

Electron Spin Resonance (ESR) spectroscopy is an experimental technique used to detect and characterize molecules with unpaired electrons, i.e., radicals. Computational simulations of ESR spectra, often based on calculated spin densities from quantum mechanics, are used to identify the structure of radical species. researchgate.net

In the context of benz(c)acridines, ESR spectroscopy was employed to test the hypothesis that their biological activity might be mediated by the formation of stable free radicals. nih.gov However, the experimental results for both carcinogenic and noncarcinogenic benz(c)acridines showed no detectable amounts of radical species. nih.gov This finding is significant because it indicates that, unlike some other classes of compounds, the carcinogenicity of benz(c)acridines is not triggered by a radical-mediated mechanism. nih.gov While computational methods can predict the hyperfine structure of hypothetical benz(c)acridine radicals, researchgate.net the experimental evidence suggests that these species are not readily formed under the tested conditions. nih.gov This contrasts with other acridine derivatives, where stable radical species have been generated, identified, and characterized through a combination of ESR spectroscopy and computational simulations. nih.gov

Molecular Docking and Simulation Studies of Ligand-Biomolecule Interactions

Molecular docking and simulation are computational techniques that predict how a small molecule (ligand), such as benz(c)acridine-7-carboxylic acid, might bind to a large biomolecule like a protein or a nucleic acid. researchgate.netbiointerfaceresearch.com These methods are fundamental in drug discovery for predicting binding affinity and understanding the molecular basis of interaction. biointerfaceresearch.comresearchgate.net

Molecular docking algorithms explore numerous possible orientations of a ligand within the binding site of a target macromolecule, calculating a "docking score" that estimates the binding affinity. researchgate.net For a molecule like this compound, the planar aromatic rings suggest an intercalative binding mode with DNA, while the carboxylic acid group can form key hydrogen bonds or electrostatic interactions with amino acid residues in a protein's active site. mdpi.com

While specific docking studies on this compound are not widely published, studies on related structures provide a template for such investigations. For instance, docking of pyridoacridines against cancer-related proteins like cyclin-dependent kinase 6 (CDK-6) and G-Quadruplex DNA has identified potential binding modes and targets. researchgate.net The carboxylic acid moiety is recognized as a critical pharmacophore that enhances solubility and facilitates interactions with biological targets.

Ligand-Protein Interactions: The interaction of benz(c)acridine derivatives with proteins has been explored. A study of various substituted benz[a]acridines and benz[c]acridines as potential topoisomerase poisons found that the evaluated benz[c]acridine derivatives were devoid of topoisomerase poisoning activity. nih.gov This suggests a weak or non-inhibitory interaction with topoisomerase I and II, a common target for other acridine-based anticancer agents. nih.gov

Ligand-Nucleic Acid Interactions: The interaction between benz(c)acridine derivatives and DNA has been studied more extensively. Electronic interaction studies showed that these molecules bind to DNA, causing a marked hypochromism in the ultraviolet spectrum, which is characteristic of intercalation. nih.gov The orderly double-helical structure of DNA was found to be essential for this interaction. nih.gov Notably, the degree of this interaction was found to be more significant for carcinogenic benz[c]acridine derivatives than for their noncarcinogenic counterparts. nih.gov This suggests that the strength of the DNA-ligand complex could be a factor in their biological activity. Platinum-acridine hybrid agents, which are structurally related, are also known to form monofunctional–intercalative DNA adducts. nih.gov

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's chemical structure with its biological activity. researchgate.netnih.gov QSAR develops mathematical models that can predict the activity of new, untested compounds. researchgate.net

For benz(c)acridines, clear SARs have been established through experimental and theoretical work. A foundational study demonstrated a distinct relationship between the position of methyl groups and carcinogenic activity. nih.gov

Table 2: Structure-Activity Relationship of Methylated Benz(c)acridines nih.gov

| Compound Class | Activity | Example Compounds |

|---|---|---|

| 7-Methyl-substituted | Carcinogenic | 7-methylbenz[c]acridine, 7,9-dimethylbenz[c]acridine, 7,10-dimethylbenz[c]acridine |

This SAR was rationalized by quantum chemical calculations, which linked the 7-position substitution pattern to an increased π-spin density at the distal nitrogen atom, a potential indicator of carcinogenic potential. nih.gov

Furthermore, the interaction with DNA also shows a clear SAR. The degree of hypochromism observed upon DNA binding was found to be parallel to the pKa of the benzacridine derivatives and was consistently larger for carcinogenic compounds. nih.gov This provides a physicochemical parameter that correlates directly with biological activity. While comprehensive QSAR models for this compound have not been detailed in the literature, these established SARs provide a strong foundation for their future development. Such models could incorporate calculated electronic properties (like spin density), physicochemical parameters (like pKa), and structural descriptors to create predictive tools for assessing the carcinogenic potential of new derivatives.

Derivation of Physicochemical Descriptors and Their Correlation with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in understanding the biological activities of compounds like this compound by correlating their structural or physicochemical properties with their biological effects. researchgate.netqut.edu.au For polycyclic aromatic compounds (PACs), including benzacridines, QSAR models have been instrumental in assessing their carcinogenic potential. researchgate.netqut.edu.aunih.gov

The biological activity of benz[c]acridine derivatives is often linked to a variety of physicochemical descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. Key electronic descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and charge distributions on specific atoms. For instance, in carcinogenic benz[c]acridines, a high electron density on the HOMO orbital and specific charge distributions at certain regions of the molecule have been associated with their activity.

Hydrophobicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is another critical descriptor. The carboxylic acid group in this compound significantly influences its hydrophilicity and, consequently, its interaction with biological systems. Steric parameters, such as molecular volume and surface area, also play a role in determining how the molecule fits into biological receptors or enzymes.

The following table illustrates some of the key physicochemical descriptors that are typically calculated for benz[c]acridine derivatives in QSAR studies and their general correlation with biological activity.

| Descriptor Category | Specific Descriptor | General Correlation with Biological Activity |

| Electronic | HOMO Energy | Higher HOMO energy can correlate with increased reactivity and potential for metabolic activation. |

| LUMO Energy | Lower LUMO energy can indicate a greater electron-accepting ability, which can be important for certain interactions. | |

| HOMO-LUMO Gap | A smaller gap often suggests higher reactivity. | |

| Atomic Charges | Specific charge distributions can be crucial for binding to biological targets. | |

| Hydrophobic | logP | Influences membrane permeability and distribution within biological systems. Optimal values are often sought. |

| Steric | Molecular Volume | Affects the fit of the molecule into binding sites. |

| Molecular Surface Area | Relates to the extent of interaction with a receptor or enzyme. |

This table is a generalized representation based on QSAR studies of polycyclic aromatic compounds.

Predictive Modeling for Novel this compound Analogues

Predictive modeling, particularly through QSAR, is a powerful tool for designing novel this compound analogues with desired biological activities. nih.gov By establishing a statistically significant relationship between the physicochemical descriptors and the biological activity of a training set of compounds, it becomes possible to predict the activity of new, yet-to-be-synthesized analogues. nih.govjmaterenvironsci.com This approach is particularly valuable in drug discovery for identifying potential lead compounds and for assessing the carcinogenic risk of environmental pollutants. researchgate.netqut.edu.aufrontiersin.org

The development of predictive QSAR models typically involves several steps:

Data Set Selection: A diverse set of benz[c]acridine derivatives with known biological activities is compiled.

Descriptor Calculation: A wide range of physicochemical descriptors is calculated for each molecule in the dataset using computational chemistry software.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. researchgate.netqut.edu.au

Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation with a test set of compounds not used in the model development. nih.gov

For instance, a hypothetical predictive QSAR model for the anti-tumor activity of this compound analogues might take the following form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could be electronic, hydrophobic, or steric properties. Such models can guide the synthesis of new derivatives with potentially enhanced therapeutic effects.

Photochemical and Photophysical Reaction Pathway Modeling

The interaction of this compound with light can trigger a series of complex photochemical and photophysical processes. Theoretical modeling is essential for elucidating the mechanisms of these reactions at a molecular level.

Excited State Proton-Coupled Electron Transfer Mechanisms

Excited State Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism that can be significant in the photochemistry of molecules like this compound, which contains both a proton-donating carboxylic acid group and a proton-accepting nitrogen atom within a conjugated system. Upon absorption of light, the molecule is promoted to an electronically excited state, which can dramatically alter its acidity and redox properties, facilitating proton and electron transfer events.

Theoretical studies on similar aza-aromatic systems suggest that upon excitation, an intramolecular or intermolecular proton transfer can occur, often coupled with a transfer of an electron. nih.govnih.govacs.orgmdpi.com For this compound, several PCET pathways can be envisioned:

Intramolecular PCET: The acidic proton of the carboxylic group could be transferred to the nitrogen atom of the acridine ring in the excited state.

Intermolecular PCET: In the presence of a suitable solvent or other molecules, proton and electron transfer can occur between the benz[c]acridine derivative and its surroundings.

Computational modeling, often using time-dependent density functional theory (TD-DFT), can map out the potential energy surfaces of the ground and excited states, identifying the transition states and intermediates involved in these PCET reactions. rsc.org

Theoretical Insights into Photoinduced Processes

Theoretical investigations provide a detailed picture of the various photoinduced processes that this compound can undergo. Upon absorption of a photon, the molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, several competing deactivation pathways are possible:

Fluorescence: Radiative decay back to the ground state, accompanied by the emission of a photon.

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.

Intersystem Crossing (ISC): A non-radiative transition to a triplet state (T₁).

Photochemical Reaction: The excited molecule can undergo chemical transformations, such as the PCET reactions discussed above, or other rearrangements and bond-breaking processes. nih.govutrgv.edu

The efficiency of these different pathways is governed by the electronic and geometric structure of the molecule in its excited state. Computational models can calculate the energies of the relevant excited states, the barriers for different reaction pathways, and the rates of radiative and non-radiative decay processes. These theoretical insights are crucial for understanding the photostability of the compound and for designing new derivatives with specific photophysical properties, for applications such as fluorescent probes or photosensitizers. researchgate.netresearchgate.netmdpi.com

The following table summarizes the key photoinduced processes and the insights that can be gained from theoretical modeling.

| Photoinduced Process | Theoretical Insights |

| Light Absorption | Calculation of absorption spectra, identification of the nature of electronic transitions (e.g., π-π*). |

| Excited State Geometry | Optimization of the molecular geometry in the excited state to understand structural changes upon excitation. |

| Fluorescence | Calculation of emission energies and fluorescence quantum yields. |

| Intersystem Crossing | Calculation of spin-orbit couplings to estimate the efficiency of ISC to the triplet state. |

| Photochemical Reactions | Mapping of reaction pathways on the excited state potential energy surface, identification of transition states and products. |

This table is a generalized representation based on theoretical studies of polycyclic aromatic hydrocarbons and aza-aromatics.

Biological Activities and Molecular Mechanisms of Benz C Acridine 7 Carboxylic Acid

Anti-Oncogenic Activities of Benz(c)acridine-7-carboxylic Acid and its Derivatives

The potential of benz(c)acridine derivatives as anticancer agents stems from their ability to interfere with the life cycle of cancer cells through various mechanisms. These include direct interaction with genetic material and the inhibition of enzymes crucial for cellular proliferation and maintenance.

The biological activity of acridine (B1665455) compounds is frequently attributed to the planarity of their aromatic structure, which enables them to insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This process, known as intercalation, can disrupt DNA replication and transcription, ultimately hindering the proliferation of cancer cells. ontosight.ai Research has shown that the semi-planar heterocyclic structure of acridines allows for significant interaction with various biomolecular targets, with DNA being a primary site of action. rsc.orgresearchgate.net

Acridine-based agents are designed to target the DNA within cancer cells. nih.gov For example, hybrids incorporating a 9-anilinoacridine (B1211779) core, a known DNA intercalator, have been developed to enhance this activity. nih.gov The interaction is not merely passive; fluorescence spectroscopy studies have confirmed that various acridine derivatives can bind effectively to DNA, a capability that correlates with their antitumor effects. rsc.org This fundamental mechanism of DNA intercalation is considered a cornerstone of the anti-cancer properties observed in the acridine class of compounds. ontosight.airesearchgate.net

Topoisomerases are vital enzymes that manage the topological state of DNA, making them critical targets in cancer therapy. Acridine derivatives have been extensively studied as inhibitors, or "poisons," of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govrsc.org These agents function by stabilizing the transient complex formed between the topoisomerase enzyme and DNA, which leads to the accumulation of DNA strand breaks and subsequent cell death. nih.gov

However, not all acridine scaffolds are equally effective. A study comparing substituted benz[a]acridines and benz[c]acridines found that the benz[c]acridine (B1195844) derivatives evaluated were inactive as topoisomerase poisons. nih.gov In contrast, several dihydrobenz[a]acridine derivatives effectively enhanced DNA cleavage mediated by Topo I, with one derivative showing potency comparable to the known Topo I poison, coralyne. nih.gov None of the tested benz[a]acridine (B1217974) or benz[c]acridine derivatives showed activity against Topo II. nih.gov

Other acridine derivatives have demonstrated significant inhibitory activity. Amsacrine is a well-known acridine derivative that targets topoisomerase II. nih.gov Furthermore, novel acridine derivatives have been synthesized that show potent inhibition of Topo I. rsc.org For instance, an acridine derivative, compound (136l), was found to inhibit Topo I activity and induce apoptosis in K562 leukemia cells. rsc.org

Table 1: Topoisomerase Poisoning Activity of Benz[a]acridine vs. Benz[c]acridine Derivatives

| Compound Class | Topoisomerase I Poisoning Activity | Topoisomerase II Poisoning Activity |

|---|---|---|

| Benz[c]acridine Derivatives | Devoid of activity | Devoid of activity |

| Dihydrobenz[a]acridine Derivatives | Active (some potent) | Devoid of activity |

Data sourced from a comparative study on substituted benz[a]acridines and benz[c]acridines. nih.gov

Telomerase is an enzyme crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for immortal proliferation. Acridine-based compounds have been developed as telomerase inhibitors by targeting and stabilizing G-quadruplex structures that can form in telomeric DNA. nih.govnih.gov

The trisubstituted acridine compound BRACO-19 is a prominent example of a G-quadruplex stabilizing ligand. nih.gov It has been shown to reduce telomerase activity, leading to long-term attrition of telomere length in cancer cells. nih.gov The mechanism involves BRACO-19 binding to the single-stranded telomeric overhang, which promotes the formation of a G-quadruplex structure. This action displaces proteins that normally protect the telomere ends, effectively "uncapping" them and triggering a cellular response that halts growth. nih.gov The design of benzylamino-substituted acridines has also been explored to enhance this G-quadruplex interaction and improve telomerase inhibitory activity. nih.gov

Apoptosis, or programmed cell death, is a critical process that is often evaded by cancer cells. Many acridine derivatives exert their anti-cancer effects by inducing apoptosis. For example, a chalcone-acridine hybrid compound (chalcone 1C) was shown to induce a significant increase in apoptotic cells in melanoma cell lines. mdpi.com The process was identified by staining with acridine orange and propidium (B1200493) iodide, which distinguishes between living, apoptotic, and necrotic cells. mdpi.com

The induction of apoptosis by acridine derivatives can proceed through multiple pathways. Some derivatives trigger apoptosis in leukemia cells through a mitochondrial-mediated pathway. rsc.org In other systems, the apoptotic cell death is dependent on caspases, a family of proteases that execute the process. nih.gov The activation of both initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and executioner caspases (caspase-3) has been observed following treatment with apoptosis-inducing agents. nih.gov The intrinsic pathway is often initiated by mitochondrial dysfunction, including the loss of mitochondrial membrane potential, which leads to the release of cytochrome c and the formation of the apoptosome. nih.gov

Interference with the cell cycle is another key strategy by which acridine analogues combat cancer. By arresting cells at specific checkpoints, these compounds can prevent cell division and lead to cell death. nih.gov

Different acridine derivatives have been found to arrest the cell cycle at various phases. A chalcone-acridine hybrid was found to cause cell cycle arrest at the G2/M phase in melanoma cells. mdpi.com This arrest was associated with changes in the expression of key cell cycle regulatory proteins, including a decrease in cyclin B1 and an increase in the cell cycle inhibitor p21. mdpi.com In contrast, other acridine analogues have been reported to arrest cells in the G0/G1 phase. rsc.org Furthermore, a hybrid acridine compound was shown to induce S phase arrest in NCI-H460 cells, significantly inhibiting DNA replication. nih.gov

Table 2: Effects of a Chalcone-Acridine Hybrid on Cell Cycle Regulatory Proteins

| Protein | Effect of Treatment | Phase of Arrest |

|---|---|---|

| Cyclin B1 | Decreased expression | G2/M |

| p21 | Increased expression | G2/M |

| ChK1 | Phosphorylation (activation) | G2/M |

Findings are based on studies in A2058 and BLM melanoma cells. mdpi.com

Antimicrobial Properties of this compound Derivatives

In addition to their anti-oncogenic effects, acridine derivatives have been investigated for a range of antimicrobial activities. researchgate.net The planar acridine structure is believed to facilitate diffusion through microbial cell membranes, allowing it to reach intracellular targets, such as DNA. researchgate.net

Derivatives of acridine carboxylic acid have shown potential as antimicrobial agents. researchgate.net Research suggests that the antibacterial properties of compounds like 9-oxoacridines may also stem from their ability to intercalate with bacterial DNA. researchgate.net The acridine scaffold has been associated with a broad spectrum of activities, including antibacterial, antifungal, antiviral, and antiparasitic effects. researchgate.net This wide range of action makes this compound and its derivatives promising leads for the development of new antimicrobial therapies. ontosight.airesearchgate.net

Antibacterial Activities and Mechanisms

Research into the biological activities of this compound and its derivatives has indicated their potential as antimicrobial agents, which could lead to the development of new antibiotics. ontosight.ai The broader class of acridine compounds, to which this compound belongs, has a long history of investigation for its antibacterial properties. ontosight.aioup.com The antibacterial action of aminoacridines is understood to be a result of their cationic ionization and sufficient planarity, which facilitates their intercalation into bacterial nucleic acids. oup.com

The quaternized forms of alkoxyacridines have been reported to be highly antibacterial with low toxicity. oup.com For instance, sinflavin, a quaternized dimethoxyacridine, demonstrates antibacterial activity. oup.com Furthermore, nitroaminoacridines have been associated with high antibacterial activity; 3-nitro-9-aminoacridine, for example, has shown anti-streptococcal effects at very low concentrations. oup.com However, reduced acridine systems, known as acridans, have been found to lack activity against a range of bacteria. oup.com

While specific studies on the antibacterial mechanisms of this compound are not extensively detailed in the provided literature, the general mechanisms of acridines suggest that it may act by disrupting bacterial DNA and RNA synthesis. The presence of the carboxylic acid group can also influence the compound's solubility and its interactions with biological targets. ontosight.ai

Antifungal Activities

While direct studies on the antifungal properties of this compound are limited in the available research, related acridine derivatives have shown promise. For instance, certain pyrazolo-acridine derivatives have demonstrated good antifungal activity. researchgate.net This suggests that the acridine scaffold can be a viable starting point for the development of antifungal agents. The specific contributions of the benz(c)acridine structure and the 7-carboxylic acid moiety to antifungal efficacy would require further investigation.

Antiviral Properties

The potential antiviral activity of acridine derivatives has been an area of scientific inquiry. Notably, derivatives of acridone-4-carboxylic acid, which are structurally related to this compound, have been identified as potential inhibitors of the Hepatitis C virus (HCV). nih.gov These compounds were found to inhibit the HCV NS3 helicase, an essential enzyme for viral replication. nih.gov Two specific derivatives, the N-(pyridin-4-yl)-amide and N-(pyridin-2-yl)-amide of acridone-4-carboxylic acid, were effective inhibitors of HCV RNA replication. nih.gov The proposed mechanism for these acridone (B373769) derivatives involves intercalation into double-stranded nucleic acids and potentially direct interaction with viral enzymes. nih.gov

In a different context, a novel indol-3-carboxylic acid derivative demonstrated antiviral effects against SARS-CoV-2 in in-vitro studies, completely inhibiting viral replication at a concentration of 52.0 μM. nih.gov Although this compound is not an acridine derivative, it highlights the potential of carboxylic acid-containing heterocyclic compounds in antiviral research.

Anti-Parasitic and Antimalarial Activities of Acridine Frameworks

The acridine framework is historically significant in the development of antimalarial drugs, with renewed interest due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.govnih.gov Acridine derivatives are known for their broad spectrum of biological activities, including antimalarial and antileishmanial properties. nih.gov

Several synthetic acridine derivatives have shown significant antimalarial activity. For instance, certain 9-aminoacridine (B1665356) derivatives have demonstrated efficacy against chloroquine-resistant strains with IC50 values in the sub-micromolar range. nih.gov Structure-activity relationship studies have revealed that features such as two positive charges and the presence of 6-chloro and 2-methoxy substituents on the acridine ring can enhance antimalarial activity. nih.gov One such compound, 9-(6-ammonioethylamino)-6-chloro-2-methoxyacridinium dichloride, has shown promising antimalarial activity with a good selectivity index. researchgate.net The mechanism of action for some of these acridine derivatives is believed to be the inhibition of heme biocrystallization, a crucial detoxification process for the parasite. researchgate.net

Natural acridinone (B8587238) alkaloids and their derivatives have also been a source of antimalarial compounds. Acronycine, for example, has exhibited antiparasitic activity. nih.gov While some acridine-based compounds have shown potent activity, their selectivity indices often remain moderate. nih.gov

| Compound/Derivative Class | Parasite Strain(s) | Activity/Finding |

| 9-Aminoacridine derivatives | Chloroquine-resistant P. falciparum | IC50 values ≤ 0.2 μM. nih.gov |

| Acridine-cinnamic acid conjugates with 6-chloro and 2-methoxy substituents | P. falciparum 3D7 (chloroquine-susceptible) and Dd2 (chloroquine-resistant) | Significantly improved antimalarial activity. nih.gov |

| 9-(6-ammonioethyl-amino)-6-chloro-2-methoxyacridinium dichloride | Chloroquine-susceptible P. falciparum | IC50 ≤ 0.07 μM. nih.gov |

| Acronycine and 5-hydroxyacronycine | Plasmodium yoelii | Suppressed almost 90% of parasitemia in vitro. nih.gov |

| 2-Nitroacronycine | Susceptible and resistant P. falciparum strains | IC50 values around 2 μg/mL. nih.gov |

Anti-inflammatory Effects of this compound Analogues

This compound and its derivatives have been investigated for their potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. ontosight.ai The carboxylic acid group is a key pharmacophore that can enhance solubility and facilitate interactions with biological targets.

While specific studies on the anti-inflammatory mechanisms of this compound analogues are not extensively detailed, research on other carboxylic acid-containing compounds provides some insights. For example, certain novel carboxylic acids have demonstrated excellent anti-inflammatory activities in in-vivo models, with their effects being comparable to standard anti-inflammatory drugs like aspirin. nih.gov The pharmacological effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are due to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. nih.gov Similarly, some benzimidazole-2-carboxylic acid derivatives have exhibited good anti-inflammatory activity, with their probable mechanism of action being the inhibition of prostaglandin (B15479496) synthesis. researchgate.net These findings suggest that the carboxylic acid moiety in concert with the benz(c)acridine scaffold may contribute to anti-inflammatory properties.

Neurological and Neurodegenerative Disease Research Related to Acridine Derivatives (e.g., Acetylcholinesterase Inhibition)

Acridine derivatives are a significant class of compounds in the research of neurological and neurodegenerative diseases, particularly for their ability to inhibit acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease. nih.govnih.gov The inhibition of AChE helps to alleviate cognitive decline by increasing the levels of the neurotransmitter acetylcholine. nih.gov

Several studies have focused on the synthesis and evaluation of novel acridine derivatives as cholinesterase inhibitors. For instance, a series of 9-substituted acridine derivatives have been investigated for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Some of these derivatives, specifically 9-heterocyclic amino-N-methyl-9,10-dihydroacridines, were found to effectively inhibit both AChE and BChE and also possessed radical-scavenging activity, making them promising multifunctional drug candidates for neurodegenerative diseases. nih.gov

Molecular docking studies have been employed to understand the binding modes of these acridine derivatives with AChE and BChE, helping to explain their efficacy and selectivity. nih.gov The development of multitargeted ligands that can simultaneously address different aspects of Alzheimer's disease, such as cholinergic and serotonergic tone, is an area of growing interest. nih.gov

Interaction with Biological Macromolecules and Pathways

The interaction of benz(c)acridine derivatives with biological macromolecules, particularly DNA, is a key aspect of their biological activity. Research has shown that compounds in this class can act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. ontosight.aicapes.gov.br This intercalation can alter the structure of DNA and interfere with essential cellular processes like DNA replication and transcription. beilstein-journals.org

Studies on dimethylbenz(c)acridines have demonstrated their ability to form complexes with DNA, leading to increased thermal stability of the DNA. capes.gov.br The observed changes in the absorption spectra of these compounds upon binding to DNA are indicative of an intercalative binding mode. capes.gov.br The planar, polycyclic heteroaromatic structure and the potential for a positive charge are general requirements for a DNA intercalator, which are met by the benzo[c]quinolizinium structure, a related scaffold. beilstein-journals.org

The metabolism of 7-methylbenz[c]acridine has been shown to lead to covalent binding with DNA. nih.gov This interaction is believed to be a critical step in the carcinogenic activity observed for some benz[c]acridine derivatives. nih.govnih.gov Specifically, diol epoxides formed at the 1,2,3,4-positions are suggested to be the ultimate carcinogenic metabolites that react with DNA. nih.gov

| Compound/Derivative | Interaction | Consequence/Observation |

| This compound derivatives | Intercalation into DNA | Inhibition of cancer cell proliferation. ontosight.ai |

| Dimethylbenz(c)acridines | Complex formation with DNA | Increased thermal stability of DNA. capes.gov.br |

| 7-Methylbenz[c]acridine | Covalent binding to DNA after metabolic activation | Potential mechanism for carcinogenicity. nih.gov |

| Benzo[c]quinolizinium derivatives | DNA intercalation and photosensitization | Induction of DNA damage. beilstein-journals.org |

Enzyme and Receptor Binding Studies

While specific enzymatic and receptor binding studies for this compound are not extensively detailed in the available literature, the behavior of related compounds and the crucial role of the carboxylic acid moiety provide significant insights into its potential interactions. The carboxylic acid group is a key pharmacophore that can govern the binding of a molecule to its biological targets.

Derivatives of this compound have been noted for their interactions with biological systems. For instance, the metabolism of the related compound 7-methylbenz[c]acridine is catalyzed by enzymes in liver microsomes. nih.gov This suggests that the benz(c)acridine core can fit into the active sites of certain metabolic enzymes.

Furthermore, receptors that specifically bind carboxylic acids, such as the hydroxycarboxylic acid receptors (HCARs), are well-documented. nih.govresearchgate.net HCAR2, for example, binds endogenous and synthetic carboxylic acid ligands, including the drug niacin. nih.govnih.gov The binding mechanism involves the formation of a salt bridge between a positively charged arginine residue (R111) in the receptor and the negatively charged carboxyl group of the ligand. nih.gov This interaction is crucial for initiating a signaling cascade. Given its structure, this compound possesses the necessary functional group to potentially engage with such receptors that have a specific pocket for recognizing carboxylic acids. researchgate.net

The binding affinities of various agonists to HCAR2 have been quantified, demonstrating the receptor's ability to differentiate between ligands.

Click on the column headers to sort the data.

| Agonist | Binding Affinity (KD, μM) |

|---|---|

| MK-6892 | 0.022 |

| Niacin | 0.058 |

| Acipimox | 0.429 |

Data sourced from Surface Plasmon Resonance (SPR) assays measuring the affinity between agonists and purified wild-type HCAR2. nih.gov

DNA-Binding Specificity and Affinities

The planar aromatic structure of the acridine nucleus is a well-established motif for DNA intercalation. researchgate.net This planarity allows the molecule to slip between the base pairs of the DNA double helix, interfering with cellular processes like DNA replication and transcription. researchgate.net

Studies on various benz(c)acridine derivatives confirm their interaction with DNA. Electronic interaction studies involving nine different benz(c)acridine derivatives showed a marked hypochromism in the ultraviolet spectrum upon mixing with DNA, which is a classic indicator of intercalation. nih.gov The stability of this interaction was found to be influenced by factors such as ionic strength and pH. nih.gov Notably, the degree of this spectral change was more significant for carcinogenic benz[c]acridine derivatives compared to noncarcinogenic ones. nih.gov

Research on 7-methylbenz[c]acridine, a close structural analog, demonstrates that it can be metabolically activated by liver microsomes to intermediates that bind covalently to DNA. nih.gov This binding has been quantified and shows different levels depending on the experimental conditions.

Click on the column headers to sort the data.

| Condition | Maximum DNA Binding Level (pmol of 7-methylbenz[c]acridine / mg DNA) | Substrate Concentration for Maximum Binding (μM) |

|---|---|---|

| Control Liver Microsomes | 60 | 100 |

| MC-Induced Liver Microsomes | 60 | 25 |

Data from in vitro studies using liver microsomes from C57BL/6 mice. MC (3-methylcholanthrene) is an inducer of microsomal enzymes. nih.gov

The study suggested that diol epoxides formed at the 1,2,3,4-positions of the molecule are the ultimate carcinogenic species that react with DNA. nih.gov While this data is for the methyl derivative, the shared benz(c)acridine core suggests a similar potential for DNA interaction for the carboxylic acid version, with the mode of interaction likely being intercalation driven by the planar ring system. researchgate.net Some acridine conjugates have shown a preference for binding to G-C rich sequences in DNA. researchgate.net

Modulation of Signal Transduction Pathways

The binding of a ligand to a receptor is the initial step in modulating intracellular signal transduction pathways. While direct studies on this compound's effect on specific signaling pathways are not specified in the reviewed literature, the function of known carboxylic acid receptors provides a strong model for its potential mechanisms.

Hydroxycarboxylic acid receptors, such as HCAR2, are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. nih.govresearchgate.net Upon agonist binding, HCAR2 initiates a downstream signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov This mechanism is fundamental to the physiological effects of HCAR2 activation, which include regulating lipolysis and inflammatory responses. researchgate.net For example, activation of HCAR2 can modulate the activity of immune cells. nih.gov

Therefore, if this compound were to act as an agonist at a receptor like HCAR2, it could potentially trigger these Gi/o-mediated signaling events, leading to downstream cellular effects. The interaction with DNA also represents a profound modulation of cellular signaling, leading to the activation of DNA damage response pathways and potentially apoptosis.

Applications in Chemical Biology and Advanced Materials

Benz(c)acridine-7-carboxylic Acid as Fluorescent Probes and Labels

The inherent fluorescence of the benz(c)acridine core provides a foundation for its use in developing fluorescent probes and labels. The carboxylic acid group at the 7-position offers a convenient point of attachment for various functionalities, allowing for the fine-tuning of its photophysical properties and targeting capabilities.

Detection of Biomolecules (e.g., DNA) Using Fluorescent Derivatives

Derivatives of this compound can be engineered to act as sensitive fluorescent probes for the detection of specific biomolecules. By modifying the core structure or the carboxylic acid moiety, researchers can create molecules that exhibit changes in their fluorescence emission upon binding to a target, such as a DNA sequence. This "turn-on" or "turn-off" fluorescence signaling mechanism enables the quantification of the target biomolecule.

While specific studies detailing the use of this compound derivatives for DNA detection are not extensively available in the provided search results, the principle is well-established with other fluorescent molecules containing carboxylic acid groups, such as 7-(diethylamino)coumarin-3-carboxylic acid. caymanchem.com This coumarin-based dye has been successfully used as a fluorescent probe and as a Förster resonance energy transfer (FRET) acceptor when conjugated to biomolecules, demonstrating the potential for similar applications with this compound. caymanchem.com

Applications in Bioimaging and Microscopy

The fluorescent nature of this compound and its derivatives makes them promising candidates for bioimaging and microscopy applications. These compounds can be used to label and visualize specific cellular components or processes. The ability to attach targeting ligands to the carboxylic acid group allows for the selective accumulation of the fluorescent probe in particular organelles or tissues, enabling high-contrast imaging.

The development of fluorescent probes with excitation and emission wavelengths in the near-infrared (NIR) region is particularly advantageous for in vivo imaging due to reduced background autofluorescence and deeper tissue penetration. While the specific excitation and emission maxima of this compound are not detailed in the provided results, the general class of cyanine (B1664457) dyes, some of which contain carboxylic acid functionalities, are well-known for their NIR fluorescence and are used as fluorescent markers. lumiprobe.com

This compound as Intermediates in the Synthesis of Complex Bioactive Molecules

This compound serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, allowing for the construction of derivatives with enhanced or novel biological activities.

For instance, derivatives of 5,6-dihydrobenz[c]acridine-7-carboxylic acid have shown significant antitumor activity against murine leukemia (L1210) and human colon carcinoma (DLD-2) xenografts. The presence of the carboxylic acid is critical as it enhances the solubility of these compounds and facilitates their interaction with biological targets. This highlights the importance of this compound as a scaffold for the development of potential therapeutic agents.

The synthesis of various acridine-containing molecules with biological activity often involves multicomponent reactions where a carboxylic acid functionality can play a key role in the reaction pathway or be introduced to modulate the final product's properties. researchgate.net

Role in Material Science and Photonics (e.g., Laser Technologies)

The photophysical properties of this compound and its derivatives suggest their potential utility in material science and photonics. Compounds with strong fluorescence and high quantum yields are valuable for applications such as organic light-emitting diodes (OLEDs) and as gain media in lasers.

While direct applications of this compound in laser technologies were not found in the search results, the derivatization of other fluorescent cores with carboxylic acids for laser-induced fluorescence detection has been demonstrated. caymanchem.com For example, 7-(diethylamino)coumarin-3-carboxylic acid has been used as a derivatization reagent for the analysis of sulfonamides by capillary electrophoresis with laser-induced fluorescence detection. caymanchem.com This suggests that appropriately functionalized this compound derivatives could potentially be explored for similar applications in advanced optical materials and technologies.

Future Research Directions and Translational Perspectives for Benz C Acridine 7 Carboxylic Acid

Exploration of Novel Benz(c)acridine-7-carboxylic Acid Scaffolds and Hybrid Systems

A significant avenue for future research lies in the rational design and synthesis of novel molecular architectures based on the this compound core. The objective is to enhance potency, selectivity, and pharmacokinetic properties. One promising strategy is "scaffold hopping," where the core structure is modified to create new chemotypes while preserving the key biological activities. nih.gov This could involve altering the fusion pattern of the aromatic rings or introducing heteroatoms at different positions to modulate the electronic and steric properties of the molecule.

Another key direction is the development of hybrid compounds, where the this compound moiety is conjugated with other pharmacologically active molecules. nih.govresearchgate.net This approach aims to create multifunctional agents with synergistic effects or the ability to overcome drug resistance. For instance, creating hybrids with moieties like aminothiazoles or benzofuroxans, which have shown anticancer activity, could lead to compounds with enhanced efficacy and novel mechanisms of action. nih.govresearchgate.net The synthesis of derivatives such as 5,6-dihydrobenz[c]acridine-7-carboxylic acid has already shown significant activity, indicating that modifications to the core scaffold are a viable strategy for improving therapeutic potential. scitechnol.com

Advanced Mechanistic Elucidation via High-Throughput Screening and Omics Technologies

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound is critical for its clinical translation. Future efforts must employ advanced, large-scale analytical techniques. High-throughput screening (HTS) methodologies can be adapted to rapidly screen libraries of this compound derivatives against diverse cancer cell lines and other disease models. japsonline.com This would accelerate the identification of lead compounds and help establish structure-activity relationships.

Furthermore, the integration of "omics" technologies is essential for a comprehensive mechanistic understanding. nih.govfrontiersin.org

Proteomics can identify the direct protein targets of these compounds and map the downstream signaling pathways that are affected upon drug treatment. scitechnol.comcreative-proteomics.com By comparing the proteomic profiles of treated versus untreated cells, researchers can uncover both on-target and off-target effects, which is crucial for optimizing drug selectivity. scitechnol.comcreative-proteomics.com

Metabolomics provides a snapshot of the metabolic changes within a cell or organism following drug exposure. nih.govmdpi.com This can reveal disruptions in key metabolic pathways, identify biomarkers of drug response or toxicity, and provide insights into the compound's mode of action. nih.govnih.govmdpi.com

The combined data from transcriptomics, proteomics, and metabolomics will allow for the reconstruction of the regulatory networks and signaling cascades modulated by this compound analogues, offering a holistic view of their cellular impact. frontiersin.orgmdpi.com

Development of Targeted Delivery Systems for this compound Analogues

While potent, many chemotherapeutic agents suffer from poor solubility and systemic toxicity. A key translational goal is the development of targeted delivery systems to enhance the therapeutic index of this compound analogues. researchgate.netmdpi.com This involves encapsulating or conjugating the drug to a carrier that can selectively deliver it to diseased tissues, minimizing exposure to healthy cells. mdpi.com

Future research should focus on several advanced delivery platforms:

Nanoparticle-based Systems : Encapsulating the compounds in carriers like liposomes, polymeric nanoparticles, or gold nanoparticles can improve their solubility, stability, and pharmacokinetic profile. nih.govmdpi.com For example, gold nanoparticles have been shown to be effective drug delivery vehicles for other acridine (B1665455) derivatives, enhancing their antibacterial efficacy. nih.gov Magnetic nanoparticles also offer a promising approach for catalyst-based synthesis and could be explored for delivery. nih.gov

Prodrug–Payload Conjugates : A sophisticated strategy involves creating prodrug versions of the acridine compounds that can be attached to targeting vehicles like antibodies, forming antibody-drug conjugates (ADCs). researchgate.netnih.govchemrxiv.org These ADCs can selectively bind to antigens overexpressed on cancer cells, leading to targeted drug release. A synthetic platform for creating such conjugation-ready payloads for platinum-acridine agents has already been developed and could be adapted for this compound. researchgate.netnih.govchemrxiv.org

These targeted approaches promise to increase drug concentration at the site of action, thereby improving efficacy and reducing off-target side effects. mdpi.com

Integration of Computational Design with Experimental Synthesis for Optimized Derivatives

To streamline the drug discovery process, future work should tightly integrate computational modeling with experimental synthesis. In silico methods can predict the properties of novel this compound derivatives before they are synthesized, saving time and resources.